
2-(4-Bromophenyl)-3-hydroxy-4h-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a bromophenyl group attached to the chromenone core, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the chromenone core. The reaction is usually carried out in a polar solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-Bromophenyl)-3-oxo-4H-chromen-4-one.
Reduction: Formation of 2-(4-Bromophenyl)-3-hydroxy-4H-dihydrochromen-4-one.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The biological activity of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one: shares structural similarities with other flavonoids, such as quercetin and kaempferol.
Thiazole derivatives: Compounds like 4-(4-Bromophenyl)thiazole exhibit similar biological activities, including antimicrobial and anticancer properties.
Uniqueness
- The presence of the bromophenyl group in this compound enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins.
- The chromenone core provides a rigid and planar structure, which is essential for its biological activity.
Eigenschaften
Molekularformel |
C15H9BrO3 |
|---|---|
Molekulargewicht |
317.13 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C15H9BrO3/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,18H |
InChI-Schlüssel |
GKEWBRFPQGHVQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


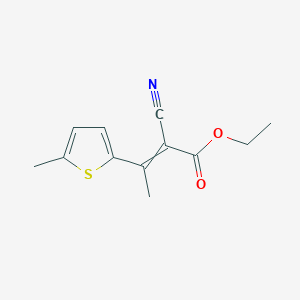
![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)

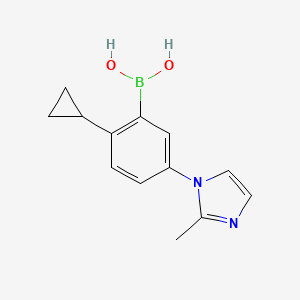
![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
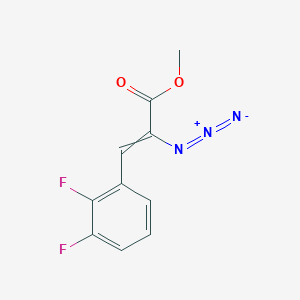
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)
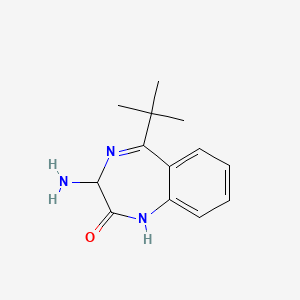

![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)
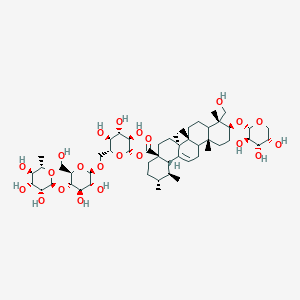
![Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate](/img/structure/B14084341.png)
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)
![7,11,14-Trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one](/img/structure/B14084362.png)
